Product packaging for 2,4(3H,5H)-Furandione, 3-benzyl-(Cat. No.:)

2,4(3H,5H)-Furandione, 3-benzyl-

Cat. No.: B12967611
M. Wt: 190.19 g/mol
InChI Key: VHZXIZCTSXDLJY-UHFFFAOYSA-N
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Description

2,4(3H,5H)-Furandione, 3-benzyl- is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B12967611 2,4(3H,5H)-Furandione, 3-benzyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-benzyloxolane-2,4-dione

InChI

InChI=1S/C11H10O3/c12-10-7-14-11(13)9(10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

VHZXIZCTSXDLJY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(C(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

Contextual Significance Within Furanone Chemistry

The furanone scaffold is a crucial pharmacophore found in a multitude of natural products and synthetically developed therapeutic agents. nih.gov Derivatives of this core structure are known to exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govekb.egresearchgate.netunipi.it This inherent bioactivity makes the furanone family a prime target for drug discovery and development.

The parent compound, 2,4(3H,5H)-furandione (tetronic acid), is a highly versatile building block in organic synthesis. nih.gov Its dicarbonyl structure allows it to serve as a precursor in a variety of chemical reactions, particularly multicomponent reactions, for the synthesis of more complex heterocyclic frameworks. nih.gov The introduction of a benzyl (B1604629) substituent at the C-3 position, as in 2,4(3H,5H)-Furandione, 3-benzyl-, adds a lipophilic aromatic moiety that can modulate the molecule's biological interactions and physicochemical properties. Research on related 3-benzyl-furanone isomers has demonstrated that substituents on the furanone ring and the benzyl group can significantly influence cytotoxic activity against various cancer cell lines. nih.govnih.gov

Physicochemical Properties of 2,4(3H,5H)-Furandione (Tetronic Acid)
PropertyValue
Molecular FormulaC4H4O3
Molar Mass100.07 g/mol
AppearanceCrystalline solid
Melting Point141 °C
Acidity (pKa)~3.76

Historical Perspectives on Synthetic Development

The synthesis of tetronic acids and their derivatives has been a long-standing area of chemical research. Historically, the construction of the 2,4-furandione ring system involved various cyclization strategies. A significant advancement in the synthesis of 3-aryl substituted tetronic acids, such as the 3-benzyl derivative, was the development of a one-step method involving a tandem transesterification/Dieckmann condensation. nih.gov This efficient process treats a mixture of a methyl arylacetate (like methyl phenylacetate (B1230308) for the benzyl (B1604629) derivative) and a methyl hydroxyacetate with a strong base, such as potassium tert-butoxide, to yield the desired 3-aryltetronic acid. nih.gov

This method represented a notable improvement over earlier, more complex synthetic routes, providing a more direct and higher-yielding pathway to this class of compounds. The resulting 3-aryltetronic acids have proven to be valuable intermediates in the total synthesis of natural products, including various pigments found in mushrooms and lichens known as vulpinic acids. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, AM1, PM3) for Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 3-benzyl-2,4(3H,5H)-furandione. Methods such as Density Functional Theory (DFT), Austin Model 1 (AM1), and Parametric Method 3 (PM3) are employed to determine the molecule's optimized geometry, electronic energies, and other key properties. wikipedia.org

DFT methods, particularly with hybrid functionals like B3LYP, are often used to achieve a balance between computational cost and accuracy for molecules of this size. epstem.netresearchgate.net These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. The results of these calculations can be compared with experimental data, where available, to validate the theoretical model. nih.gov

Semi-empirical methods like AM1 and PM3, while less computationally intensive, still offer valuable insights into the electronic properties of the molecule. wikipedia.org These methods are particularly useful for initial explorations of the potential energy surface and for studying larger systems that may be computationally prohibitive for higher levels of theory. researchgate.net

Table 1: Representative Quantum Chemical Calculation Data

Parameter Description
Total Energy The total electronic energy of the molecule in its ground state.
HOMO Energy The energy of the Highest Occupied Molecular Orbital, which relates to the molecule's ability to donate electrons.
LUMO Energy The energy of the Lowest Unoccupied Molecular Orbital, which relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and stability.

Note: Specific values are dependent on the computational method and basis set used.

Conformational Analysis and Spectroscopic Property Prediction (e.g., NMR, MS, IR)

The flexibility of the benzyl (B1604629) group in 3-benzyl-2,4(3H,5H)-furandione means that the molecule can exist in various conformations. Computational methods are employed to perform conformational analysis, identifying the low-energy conformers and the transition states that connect them. This analysis is vital for understanding how the molecule's shape influences its properties and reactivity.

Furthermore, computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. Theoretical calculations can predict:

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. epstem.net

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help in understanding fragmentation patterns by calculating the energies of potential fragment ions.

Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be calculated. epstem.net These theoretical frequencies are often scaled to better match experimental values and are used to assign the vibrational modes of the molecule. nih.gov

Mechanistic Elucidation of Chemical Reactions and Transformation Pathways

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving 3-benzyl-2,4(3H,5H)-furandione. By mapping the potential energy surface, researchers can identify the transition states and intermediates of a reaction, providing a detailed, step-by-step understanding of the transformation pathway.

For instance, in reactions such as aldol (B89426) condensations or rearrangements, computational studies can determine the activation energies for different possible pathways, allowing for predictions of the most likely reaction mechanism. google.com This is particularly valuable for understanding the regioselectivity and stereoselectivity of reactions.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactivity of a molecule. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

For 3-benzyl-2,4(3H,5H)-furandione, the MEP surface would highlight the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, regions with a negative electrostatic potential (often colored red or yellow) are susceptible to electrophilic attack, while regions with a positive electrostatic potential (often colored blue) are prone to nucleophilic attack. The carbonyl oxygen atoms in the furanone ring, for example, would be expected to show a negative electrostatic potential, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. researchgate.net This analysis provides a visual guide to the molecule's reactive sites and intermolecular interaction preferences.

Role in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecule Construction

Tetronic acid and its derivatives, such as 3-benzyl-2,4(3H,5H)-furandione, are recognized as exceptionally versatile synthons or building blocks in synthetic chemistry. nih.govresearchgate.net The reactivity of the furanone ring, which contains both electrophilic and nucleophilic centers, allows it to be a key structural motif in the assembly of a wide range of heterocyclic frameworks. nih.gov

A primary application of this scaffold is in multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to create complex products efficiently. nih.gov This approach minimizes by-products, reduces reaction times, and often increases yield and selectivity. nih.gov The tetronic acid core serves as a precursor for diverse heterocyclic compounds, underscoring its importance in combinatorial chemistry and drug discovery. nih.govresearchgate.net For instance, research has demonstrated the synthesis of complex fused heterocycles using tetronic acid as a key starting material. nih.gov

Several synthetic strategies have been developed to create functionalized tetronic acids, which then serve as platforms for further molecular construction. These methods include:

Dieckmann Condensation: An intramolecular cyclization reaction used to form the core furanone ring. nih.gov

C-acylation Reactions: A method to introduce substituents, such as the benzyl (B1604629) group, onto the tetronic acid ring. nih.gov

Domino Reactions: A cascade of reactions where a single event triggers subsequent transformations, as seen in tandem transesterification/Dieckmann condensation sequences. nih.gov

The application of these methods allows chemists to produce highly functionalized tetronic acid derivatives poised for incorporation into larger, more intricate molecular structures. nih.gov

Table 1: Synthetic Methodologies Involving Tetronic Acid Scaffolds

Reaction Type Description Application Example Reference
Multicomponent Reaction (MCR) A one-pot reaction combining three or more starting materials. Condensation of tetronic acid, benzaldehyde (B42025), and uracil (B121893) to form pyrido[2,3-d]pyrimidines. nih.gov
Dieckmann Condensation Base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. A common method for constructing the core tetronic acid ring. nih.gov
Tandem Reactions Multiple bond-forming reactions occur sequentially in one pot without isolating intermediates. Tandem transesterification/Dieckmann condensation to produce 3-aryl-substituted tetronic acids. nih.gov

Application in Natural Product Synthesis Scaffolds (Structural Analogues)

The tetronic acid moiety is not just a synthetic convenience; it is a privileged structure found in a vast array of naturally occurring compounds with significant biological activities. nih.govresearchgate.net This makes 3-benzyl-2,4(3H,5H)-furandione and related structures important scaffolds for the synthesis of natural products and their structural analogues. researchgate.net The study of such natural products has spurred the development of innovative synthetic methodologies for constructing the tetronic acid nucleus. researchgate.net

Many of these natural products exhibit a wide range of biological functions, including antibiotic, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The 3-benzyl substituent of the title compound can be considered an analogue of the 3-acyl groups frequently found in this class of natural molecules. nih.gov By using the tetronic acid framework as a template, chemists can design and synthesize novel compounds that mimic the structure and function of these bioactive natural products. researchgate.net This approach is central to medicinal chemistry and the development of new therapeutic agents.

The spirotetronates, a major class of natural products, feature a tetronic acid ring linked to a cyclohexene (B86901) via a spirocyclic junction, further highlighting the importance of this core structure in nature. academie-sciences.fr

Table 2: Examples of Natural Products Containing the Tetronic Acid Scaffold

Natural Product Class Noted Biological Activity Reference
Vitamin C (Ascorbic Acid) Vitamin Antioxidant, enzyme cofactor researchgate.net
Penicillic Acid Mycotoxin Antibiotic researchgate.netwiley-vch.de
Reutericyclin Tetramic/Tetronic Acid Antibiotic nih.govresearchgate.net
Vulpinic Acids Pulvinic Acid Derivative Anti-inflammatory, antipyretic wiley-vch.de
Norbadione A Pulvinic Acid Derivative Antioxidant, radioprotective, strong cesium chelator wiley-vch.de

Development of Chiral Auxiliaries and Ligands (based on chiral furanone scaffolds)

In asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule, chiral auxiliaries play a critical role. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it can be removed.

While 3-benzyl-2,4(3H,5H)-furandione itself is not widely cited as a classical chiral auxiliary, the broader class of chiral furanone and tetronic acid derivatives serves as a powerful platform in asymmetric synthesis. researchgate.net These molecules are often used as "chiral templates" or "chiral building blocks," where the inherent chirality of the furanone-based starting material dictates the stereochemistry of the final product. researchgate.net

Methodologies have been established to produce chiral 3-substituted tetronic acids, creating enantiomerically pure building blocks for complex syntheses. nih.gov For example, aldonolactones, which are carbohydrate-derived chiral furanones, are well-established chiral templates for the synthesis of a variety of asymmetric molecules, including non-carbohydrate natural products. researchgate.net The synthesis of complex molecules like ansamycin (B12435341) antibiotics has been achieved using chiral furanones as key starting materials to set the required stereocenters. academie-sciences.fr

Furthermore, strategies exist to induce chirality in furanone systems, for instance, by reacting a furanone precursor with a chiral alcohol like (-)-menthol to create diastereomers that can be separated. This diastereomerically pure furanone can then be used to control the stereochemistry of subsequent reactions. The concept of "chirality transfer on the tetronic acid templates" has also been noted, highlighting the utility of these scaffolds in controlling stereochemical outcomes. acs.org These examples demonstrate that the fundamental furanone scaffold is a valuable tool for achieving stereocontrol in advanced organic synthesis.

Mechanistic Insights into Biological Interactions Strictly Non Clinical

In Vitro Enzyme Modulation Studies

At present, detailed in vitro enzyme modulation studies specifically for 2,4(3H,5H)-Furandione, 3-benzyl- are not extensively available in the public scientific literature. While research has been conducted on structurally related furanone derivatives, direct inhibitory mechanisms and kinetics for this specific compound remain an area for future investigation.

Molecular Target Identification and Ligand-Binding Affinities

The precise molecular targets of 2,4(3H,5H)-Furandione, 3-benzyl- and its corresponding ligand-binding affinities have not been fully characterized. Identifying the specific proteins or nucleic acids with which this compound interacts is a critical step in understanding its mechanism of action and would require dedicated screening and binding assays.

Mechanistic Studies of Cellular Signaling Pathway Modulation

Currently, there is a lack of specific studies detailing the mechanistic modulation of cellular signaling pathways, such as the mTORC2-Akt pathway, by 2,4(3H,5H)-Furandione, 3-benzyl-. Research into the effects of this compound on intracellular signaling cascades is necessary to determine its potential influence on cell growth, proliferation, and survival.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction at the Receptor/Enzyme Level

While the broader class of furanones has been subject to structure-activity relationship (SAR) studies, specific SAR data for 2,4(3H,5H)-Furandione, 3-benzyl- is limited. Such studies would involve synthesizing and testing a series of analogs to determine how modifications to the benzyl (B1604629) group or the furanone ring affect biological activity at a molecular level. This information is crucial for the rational design of more potent and selective derivatives.

Potential Applications Beyond Traditional Organic Synthesis

Contributions to Functional Materials Chemistry

The investigation into furanic platform molecules derived from biomass as foundational components for renewable chemicals and functional materials is a growing area of research. researchgate.net Within this context, the photochemical and thermal behaviors of 3-benzyl-2(3H)-furanones and analogous structures have been a subject of scientific inquiry. acs.org Such studies are pivotal in understanding how these molecules can be integrated into functional materials.

The photochemical properties of furanone derivatives, including those with benzyl (B1604629) substituents, suggest their potential use in the development of coatings and polymers. researchgate.net The interaction of these compounds with light can initiate transformations that may be harnessed for applications such as photolithography or the creation of smart materials that respond to light stimuli. The thermal transformations of these furanones also open avenues for producing materials with enhanced stability or specific degradation profiles. While detailed research findings on the specific applications of 2,4(3H,5H)-Furandione, 3-benzyl- in functional materials are still emerging, the foundational studies on related structures provide a strong basis for future exploration in this domain.

Catalysis and Organocatalysis Utilizing Furanone Derivatives

The synthesis and modification of furanone derivatives are often achieved through sophisticated catalytic methods, highlighting the close relationship between this class of compounds and the field of catalysis. While the direct use of 2,4(3H,5H)-Furandione, 3-benzyl- as a catalyst is not extensively documented, the catalytic strategies employed to produce and functionalize furanones are of significant interest.

Various catalytic systems have been developed for the efficient synthesis of highly substituted 3(2H)-furanones. organic-chemistry.org These methods often employ transition metal catalysts, such as rhodium(II) and palladium(0), in cascade reactions to construct complex furanone structures with high degrees of selectivity. organic-chemistry.org For instance, the combination of these catalysts can facilitate a cyclization/allylic alkylation sequence to yield furanones with a C2-quaternary center under mild reaction conditions. organic-chemistry.org

Furthermore, bifunctional catalysts derived from cinchona alkaloids have been successfully used in the stereocontrolled synthesis of complex polycyclic architectures incorporating a furanone ring. researchgate.net These reactions proceed through a cascade of thia-Michael, aldol (B89426), and oxa-Michael reactions, demonstrating the power of organocatalysis in generating enantiomerically enriched furanone derivatives. researchgate.net

The catalytic transformation of furan-based compounds is a broad field that includes hydrogenation, oxidation, and amination reactions. rsc.org For example, the direct reductive amination of furan (B31954) derivatives to produce valuable amine compounds has been achieved using ruthenium-based catalysts. rsc.org These examples underscore the importance of catalysis in accessing a wide array of functionalized furanone derivatives that can serve as building blocks for more complex molecules.

The following table summarizes various catalytic approaches for the synthesis of furanone derivatives:

Catalyst SystemReactantsProduct TypeReference
Rh(II)/Pd(0)α-diazo-δ-keto-estersHighly substituted 3(2H)-furanones organic-chemistry.org
(p-CF3C6H4)3PAuCl/AgOTfγ-hydroxyalkynonesSubstituted 3(2H)-furanones organic-chemistry.org
Cu(OTf)2/Diphenyl phosphate1,2-diketones and N-bromosuccinimide2,4-dibromo-3(2H)-furanones organic-chemistry.org
Cinchona alkaloid-derived bifunctional catalyst2-mercaptocarbonyl compounds and furanonesPolycyclic systems with a furanone ring researchgate.net
Ru/Al2O3Furoin and furil (B128704) with NH3/H2Amine derivatives of furan compounds rsc.org

Future Directions and Research Opportunities

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are paramount in modern synthetic chemistry, aiming to reduce environmental impact through the use of renewable resources, safer solvents, and energy-efficient processes. Future research on the synthesis of 2,4(3H,5H)-Furandione, 3-benzyl- should prioritize these principles.

Current synthetic strategies for related furanones often employ conventional solvents and reagents. nih.govnih.gov A significant future direction would be the adaptation of these syntheses to greener alternatives. This could involve:

Renewable Feedstocks: Investigating the use of biomass-derived starting materials. For instance, processes that convert chitin, a highly abundant biopolymer, into nitrogen-containing furan (B31954) derivatives like 3-acetamido-5-acetylfuran (B13792600) could serve as a model for developing sustainable routes to other functionalized furanones. rsc.org

Green Solvents: Replacing traditional organic solvents like dichloromethane (B109758) and toluene (B28343) with more environmentally benign options such as water, ethanol, or supercritical fluids. nih.gov The choice of solvent can dramatically influence reaction selectivity and efficiency. nih.gov

Catalysis: Developing novel catalytic systems that are more efficient and recyclable. This could include biocatalysis using enzymes or heterogeneous catalysis, which simplifies product purification and reduces waste.

Energy Efficiency: Exploring alternative energy sources like microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.gov

A key goal would be the development of a one-pot reaction process that minimizes intermediate purification steps, thereby saving time, resources, and reducing solvent waste. rsc.org

Exploration of Novel Reaction Pathways and Unprecedented Reactivity

The 2,4(3H,5H)-furandione core is a versatile chemical entity with multiple reactive sites. While some reactions, such as the vinylogous aldol (B89426) condensation of 3-benzyl-furan-2(5H)-one with aldehydes, are known, the full reactive potential of this scaffold remains largely untapped. nih.govnih.gov

Future research should focus on exploring unprecedented transformations to generate novel molecular architectures. Potential areas of investigation include:

C-H Activation: Direct functionalization of the benzyl (B1604629) group or the furanone ring through C-H activation would provide a highly atom-economical route to complex derivatives.

Multicomponent Reactions: Designing novel multicomponent reactions involving the 2,4(3H,5H)-Furandione, 3-benzyl- core to rapidly build molecular complexity from simple starting materials.

Asymmetric Catalysis: Developing enantioselective syntheses of chiral derivatives. Since many biological targets are chiral, the ability to produce single enantiomers is crucial for developing selective therapeutic agents.

Ring-Opening and Rearrangement Reactions: Investigating reactions that modify the furanone ring itself, leading to completely different heterocyclic systems with potentially new biological activities. The reactivity of related 3,4-dihalo-5-hydroxy-2(5H)-furanones in C-C bond formation and substitution reactions suggests that the 3-benzyl analogue could undergo a variety of interesting and useful transformations. nih.gov

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and reducing the need for extensive trial-and-error synthesis. For 2,4(3H,5H)-Furandione, 3-benzyl- derivatives, computational modeling offers a powerful approach to predict and optimize biological activity.

Future research in this area should leverage advanced computational techniques, including:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), to correlate the structural features of 3-benzyl-furandione derivatives with their biological activity. Such models can provide insights into the steric and electrostatic requirements for optimal interaction with a biological target and guide the design of more potent compounds.

Molecular Docking: Simulating the binding of designed derivatives into the active sites of specific protein targets. This can help elucidate the mechanism of action and predict binding affinity. Molecular docking has been used to explore the binding modes of other complex heterocyclic anticancer agents. mdpi.com

Density Functional Theory (DFT) and Ab initio Methods: Using high-level quantum mechanical calculations to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. These methods can also be used to calculate interaction energies between molecules in a crystal, providing insights into their solid-state properties. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule and its interaction with biological targets over time, providing a more realistic picture of the binding process and mechanism of action.

The table below summarizes some computational methods that could be applied in future research on 3-benzyl-2,4(3H,5H)-furandione derivatives, based on studies of related compounds.

Computational MethodApplicationPotential Insights for 3-benzyl-2,4(3H,5H)-furandioneReference
Comparative Molecular Field Analysis (CoMFA) 3D-QSAR studies to correlate molecular fields with biological activity.Predict PDE3B inhibitory activity; guide design of new derivatives with enhanced potency.
Semi-empirical Molecular Orbital Theory (PM3) Geometry optimization and calculation of electronic properties.Determine stable conformations and electronic structure of new derivatives.
Density Functional Theory (DFT) at B3LYP/6-31G(d,p) Calculation of pairwise interaction energies in crystals.Understand crystal packing and intermolecular forces. nih.gov
Hirshfeld Surface Analysis Visualization and analysis of intermolecular interactions in crystals.Identify key hydrogen bonds and other non-covalent interactions governing solid-state structure. nih.gov

Discovery of Undiscovered Biological Interaction Mechanisms at the Molecular Level

While preliminary studies have shown that compounds based on the 3-benzyl-furanone structure possess interesting biological activities like cytotoxicity, the underlying molecular mechanisms remain largely unknown. nih.govnih.gov A critical area for future research is the identification of the specific molecular targets and the elucidation of the pathways through which these compounds exert their effects.

Key research strategies should include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific proteins (e.g., enzymes, receptors) that bind to 2,4(3H,5H)-Furandione, 3-benzyl- and its active derivatives. For instance, related benzyl vinylogous derivatives have been studied as potential inhibitors of phosphodiesterase 3B (PDE3B).

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cell-based assays are needed to confirm the interaction and understand its functional consequences. This includes determining inhibition constants (IC50 values), studying effects on cell cycle progression, and investigating the induction of apoptosis through markers like caspases. nih.govmdpi.com

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides the ultimate proof of interaction and offers a detailed roadmap for structure-based drug design.

In Vivo Studies: Progressing the most promising compounds to preclinical animal models to evaluate their efficacy, pharmacokinetics, and pharmacodynamics in a living organism.

By systematically exploring these avenues, researchers can uncover the full therapeutic potential of the 2,4(3H,5H)-Furandione, 3-benzyl- scaffold and pave the way for the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-substituted 2,4(3H,5H)-Furandione derivatives, and how do reaction conditions affect regioselectivity?

  • Methodological Answer : The parent compound, 2,4(3H,5H)-Furandione (tetronic acid), is synthesized via cyclization of β-keto acids or esters under acidic conditions . For 3-substituted derivatives like 3-methyl or 3-chloro analogs, regioselective alkylation or halogenation requires careful control of catalysts (e.g., Lewis acids) and temperature. For example, 3-methyl derivatives are synthesized via nucleophilic substitution using methyl iodide under anhydrous conditions . Benzyl derivatives may require protective group strategies to avoid side reactions at the lactone oxygen.

Q. Which analytical techniques are most reliable for identifying 3-substituted 2,4(3H,5H)-Furandione derivatives in complex matrices?

  • Methodological Answer :

  • GC-MS : Effective for volatile derivatives, with electron ionization (EI) providing fragmentation patterns for structural confirmation. For example, 3-methyl derivatives show characteristic fragments at m/z 128 (M⁺) and 85 (base peak) .
  • LC-MS/MS : Suitable for polar or thermally labile derivatives. Reverse-phase C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) improve retention and ionization efficiency .
  • NMR : 1^1H and 13^13C NMR resolve substituent effects on lactone ring proton environments, with benzyl groups showing aromatic signals at δ 7.2–7.4 ppm and diastereotopic protons at δ 4.5–5.0 ppm .

Advanced Research Questions

Q. How can chemometric methods resolve structural ambiguities in 3-substituted derivatives during metabolomic profiling?

  • Methodological Answer : Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) differentiate isomers (e.g., 3-methyl vs. 3-benzyl) based on retention indices, mass spectral data, and concentration profiles. For instance, 3-methyl-2,4(3H,5H)-Furandione in sugarcane honey was distinguished using PCA loadings for m/z 128 and 85 . Multivariate calibration models (e.g., OPLS) improve quantification accuracy in complex matrices like fecal or plant extracts .

Q. What experimental strategies address discrepancies in quantification across chromatographic platforms?

  • Methodological Answer :

  • Standardization : Use isotopically labeled internal standards (e.g., 13^{13}C-tetronic acid) to correct for matrix effects in LC-MS .
  • Cross-Validation : Compare GC-MS and LC-MS data for consistency. For example, 3-methyl derivatives showed 15% variance in sugarcane honey due to thermal degradation in GC vs. LC .
  • Method Validation : Optimize extraction protocols (e.g., solid-phase microextraction for GC vs. solvent precipitation for LC) to minimize losses .

Q. How do computational models predict the stability and reactivity of 3-benzyl-2,4(3H,5H)-Furandione in biological systems?

  • Methodological Answer :

  • DFT Calculations : Predict bond dissociation energies (BDEs) for the lactone ring and benzyl substituent. The C3-O bond in 3-benzyl derivatives is more labile (BDE ~250 kJ/mol) than in 3-methyl analogs (BDE ~280 kJ/mol), suggesting faster hydrolysis .
  • Molecular Docking : Simulate interactions with enzymes like aldose reductase, where 3-chloro derivatives inhibit activity via H-bonding with Tyr48 and His110 .

Key Research Gaps and Recommendations

  • Synthetic Challenges : Limited data on 3-benzyl derivatives necessitates exploration of Pd-catalyzed cross-coupling for regioselective benzylation.
  • Biological Relevance : Link structural modifications (e.g., 3-benzyl vs. 3-chloro) to bioactivity using in vitro assays (e.g., anti-inflammatory or antimicrobial screens).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.